2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one
Overview
Description
2-Amino-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one, also known as MMI, is a synthetic organic compound that has been widely studied in both scientific research and laboratory experiments. MMI is an indole-based molecule and is a derivative of 1-methyl-4-methoxyindoline, a compound found in the human body. It has been used in a variety of applications, including drug discovery, drug synthesis, and medicinal chemistry. MMI has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects.
Scientific Research Applications
Treatment of Ischemic Stroke
Indoline derivatives have been used in the design and synthesis of multifunctional neuroprotective agents for battling ischemic stroke . These compounds have shown significant protective effects against H2O2-induced death of RAW 264.7 cells . Some compounds have also significantly elevated the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage .
Antioxidant Properties
Indoline derivatives have demonstrated significant antioxidant properties . They have been found to protect cells from oxidative stress, which is a key factor in many diseases, including neurodegenerative disorders .
Anti-inflammatory Properties
Some indoline derivatives have been found to lower the secretion of inflammatory cytokines, including TNF-α, IL-6 and NO, by BV-2 cells . This suggests potential applications in the treatment of inflammatory diseases .
Antiviral Activity
Indole derivatives, which include indoline derivatives, have been found to possess antiviral properties . They have been used in the synthesis of compounds that show inhibitory activity against various viruses .
Anti-HIV Activity
Indole derivatives have been used in the synthesis of compounds with anti-HIV activity . These compounds have been found to inhibit HIV-1 and HIV-2 strains replication in acutely infected cells .
Anticancer Properties
Indole derivatives have been found to possess anticancer properties . They have been used in the synthesis of compounds that show inhibitory activity against various types of cancer .
Antimicrobial Properties
Indole derivatives have been found to possess antimicrobial properties . They have been used in the synthesis of compounds that show inhibitory activity against various types of microbes .
Antidiabetic Properties
Indole derivatives have been found to possess antidiabetic properties . They have been used in the synthesis of compounds that show inhibitory activity against various types of diabetes .
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . They are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action can vary depending on the specific derivative and its target. For example, some indole derivatives have been found to inhibit enzymes such as acetylcholine esterase .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some derivatives have been found to have antiviral activity, suggesting they may interfere with viral replication pathways .
Result of Action
The result of the compound’s action can depend on its specific targets and mode of action. For example, indole derivatives with anti-inflammatory activity may reduce inflammation by inhibiting certain inflammatory pathways .
properties
IUPAC Name |
2-amino-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(14)13(16)15-7-6-11-10(8-17-2)4-3-5-12(11)15/h3-5,9H,6-8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALMQSYOHQRDBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C=CC=C21)COC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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